Cas no 448214-22-0 (ethyl 5-N-(phenoxycarbonyl)benzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate)

Ethyl 5-N-(phenoxycarbonyl)benzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate is a structurally complex sulfonamide derivative featuring a benzofuran core with multiple functional groups. Its key advantages include high reactivity due to the presence of both ester and sulfonamide moieties, making it a versatile intermediate in organic synthesis. The phenoxycarbonyl group enhances electrophilic character, facilitating nucleophilic substitution reactions. The compound’s rigid benzofuran scaffold contributes to stability, while the phenyl substituents offer potential for π-π interactions, useful in medicinal chemistry or materials science applications. Its well-defined structure allows for precise modifications, making it valuable in the development of pharmaceuticals or specialty chemicals.
ethyl 5-N-(phenoxycarbonyl)benzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate structure
448214-22-0 structure
Product name:ethyl 5-N-(phenoxycarbonyl)benzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate
CAS No:448214-22-0
MF:C30H23NO7S
MW:541.571127176285
CID:6336113
PubChem ID:4122571

ethyl 5-N-(phenoxycarbonyl)benzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-N-(phenoxycarbonyl)benzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate
    • 448214-22-0
    • ethyl 5-[(phenoxycarbonyl)(phenylsulfonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate
    • SR-01000420570
    • Oprea1_050723
    • SR-01000420570-1
    • ethyl 5-[benzenesulfonyl(phenoxycarbonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate
    • F0808-2562
    • Oprea1_595201
    • ETHYL 5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE
    • ethyl 5-(N-(phenoxycarbonyl)phenylsulfonamido)-2-phenylbenzofuran-3-carboxylate
    • AKOS001600904
    • Inchi: 1S/C30H23NO7S/c1-2-36-29(32)27-25-20-22(18-19-26(25)38-28(27)21-12-6-3-7-13-21)31(30(33)37-23-14-8-4-9-15-23)39(34,35)24-16-10-5-11-17-24/h3-20H,2H2,1H3
    • InChI Key: AQZMAJHJVLUDBI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N(C(=O)OC1C=CC=CC=1)C1C=CC2=C(C=1)C(C(=O)OCC)=C(C1C=CC=CC=1)O2)(=O)=O

Computed Properties

  • Exact Mass: 541.11952325g/mol
  • Monoisotopic Mass: 541.11952325g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 9
  • Complexity: 931
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.7
  • Topological Polar Surface Area: 112Ų

ethyl 5-N-(phenoxycarbonyl)benzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0808-2562-1mg
ethyl 5-[N-(phenoxycarbonyl)benzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-22-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0808-2562-10mg
ethyl 5-[N-(phenoxycarbonyl)benzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-22-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0808-2562-20μmol
ethyl 5-[N-(phenoxycarbonyl)benzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-22-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0808-2562-4mg
ethyl 5-[N-(phenoxycarbonyl)benzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-22-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0808-2562-10μmol
ethyl 5-[N-(phenoxycarbonyl)benzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-22-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0808-2562-50mg
ethyl 5-[N-(phenoxycarbonyl)benzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-22-0 90%+
50mg
$160.0 2023-05-17
A2B Chem LLC
BA84658-50mg
ethyl 5-[N-(phenoxycarbonyl)benzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-22-0
50mg
$504.00 2024-04-20
A2B Chem LLC
BA84658-5mg
ethyl 5-[N-(phenoxycarbonyl)benzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-22-0
5mg
$272.00 2024-04-20
A2B Chem LLC
BA84658-10mg
ethyl 5-[N-(phenoxycarbonyl)benzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-22-0
10mg
$291.00 2024-04-20
Life Chemicals
F0808-2562-3mg
ethyl 5-[N-(phenoxycarbonyl)benzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-22-0 90%+
3mg
$63.0 2023-05-17

Additional information on ethyl 5-N-(phenoxycarbonyl)benzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate

Introduction to Ethyl 5-N-(phenoxycarbonyl)benzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate (CAS No. 448214-22-0)

Ethyl 5-N-(phenoxycarbonyl)benzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate, identified by its CAS number 448214-22-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The intricate structure of this molecule, characterized by its fusion of benzene, benzofuran, and sulfonamide moieties, positions it as a valuable scaffold for the development of novel therapeutic agents.

The< strong>name of the compound provides a detailed insight into its chemical architecture. The presence of the phenoxycarbonyl group indicates an ester functionality linked to a benzene ring, while the sulfonamido moiety suggests a polar and potentially hydrogen-bonding capable group. The benzofuran ring system contributes to the molecule's overall rigidity and electronic properties, which are crucial for interactions with biological targets. This combination of structural features makes Ethyl 5-N-(phenoxycarbonyl)benzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate a compelling candidate for further exploration in drug discovery.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The< strong>molecular framework of Ethyl 5-N-(phenoxycarbonyl)benzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate aligns well with this trend, as it incorporates multiple pharmacophoric elements that can interact with biological macromolecules. Specifically, the sulfonamide group is known to be a versatile pharmacophore in medicinal chemistry, often participating in hydrogen bonding interactions with amino acid residues in protein targets. This feature enhances the compound's potential as an inhibitor or modulator of enzyme activity.

The< strong>benzofuran moiety is another key structural component that adds to the complexity and functionality of Ethyl 5-N-(phenoxycarbonyl)benzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate. Benzofuran derivatives have been extensively studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The aromatic system of benzofuran can engage in π-stacking interactions with biological targets, which is an important consideration in the design of high-affinity ligands. Additionally, the presence of the< strong>phenoxycarbonyl group suggests potential for further derivatization, allowing for the creation of analogs with tailored properties.

The< strong>Ethyl 5-N-(phenoxycarbonyl)benzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate CAS No. 448214-22-0 has been synthesized through multi-step organic transformations that showcase advanced synthetic methodologies. The synthesis involves key steps such as sulfonylation, esterification, and cyclization reactions, which are critical for constructing the desired molecular framework. These synthetic strategies not only highlight the synthetic prowess required to produce such complex molecules but also provide valuable insights into potential routes for large-scale production.

In the context of current research trends, Ethyl 5-N-(phenoxycarbonyl)benzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate represents an exciting avenue for exploring novel therapeutic interventions. The integration of multiple pharmacophoric elements into a single molecular entity allows for the design of compounds with enhanced binding affinity and selectivity. Furthermore, computational modeling and molecular docking studies have been employed to predict potential interactions between this compound and various biological targets. These studies have provided valuable insights into its mechanism of action and have guided further optimization efforts.

The< strong>sulfonamide derivative properties make Ethyl 5-N-(phenoxycarbonyl)benzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate particularly interesting for applications in drug discovery. Sulfonamides are well-known for their broad spectrum of biological activities and have been successfully utilized in the development of antibiotics, anti-inflammatory drugs, and antiviral agents. The presence of additional functional groups in this compound enhances its potential as a lead molecule for further medicinal chemistry investigations.

The< strong>benzofuran scaffold contributes to the unique physicochemical properties of Ethyl 5-N-(phenoxycarbonyl)benzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate, influencing its solubility, permeability, and metabolic stability. These properties are critical considerations in drug development, as they determine how effectively a compound can reach its target site within an organism and how long it remains active before being metabolized or excreted. Optimizing these properties is essential for translating promising laboratory findings into effective clinical therapies.

In conclusion, Ethyl 5-N-(phenoxycarbonyl)benzenesulfonamido-2-phenyl-1-benzofuran-3-carboxylate (CAS No. 448214-22-0) is a structurally complex and biologically relevant compound that holds significant promise in pharmaceutical research. Its unique combination of pharmacophoric elements makes it an attractive candidate for further exploration as a lead molecule in drug discovery efforts aimed at developing novel therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an important role in advancing our understanding of disease mechanisms and developing effective treatments.

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